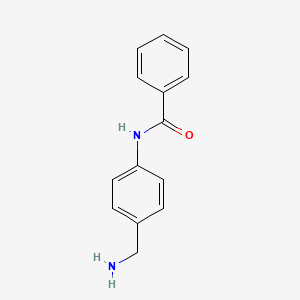![molecular formula C12H21BO2S B7451406 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B7451406.png)
4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane, also known as Thia-Bor, is a boronic acid derivative that has gained popularity in the scientific community due to its unique properties. Thia-Bor is a versatile compound that can be used in a variety of applications, including organic synthesis, medicinal chemistry, and materials science. In
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane involves the formation of a boron-oxygen bond with the oxygen atom of the carbonyl group in the substrate. This interaction activates the substrate, making it more susceptible to nucleophilic attack. 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane also stabilizes the transition state of the reaction, lowering the activation energy and increasing the reaction rate.
Biochemical and Physiological Effects:
4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, its effects on living organisms have not been extensively studied, and caution should be exercised when handling 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane in biological systems.
实验室实验的优点和局限性
One of the main advantages of 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane is its ability to catalyze a wide range of reactions, making it a versatile tool for organic synthesis. 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane is also relatively easy to synthesize and purify, making it accessible to researchers. However, 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane has some limitations, including its sensitivity to air and moisture, which can lead to decomposition and reduced catalytic activity.
未来方向
There are several potential future directions for 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane research. One area of interest is the development of new catalytic applications for 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane, including the synthesis of chiral compounds and the modification of natural products. 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane may also have potential applications in the field of biocatalysis, where it could be used to activate enzymes for specific reactions. Additionally, 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane could be explored for its potential applications in materials science, including the development of new polymers and organic electronic devices.
Conclusion:
In conclusion, 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane is a versatile boronic acid derivative that has a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique properties make it a valuable tool for researchers, and its potential for future applications makes it an exciting area of research. With continued exploration and development, 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane has the potential to make significant contributions to the fields of chemistry and materials science.
合成方法
The synthesis of 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane involves a multi-step process that begins with the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with ethyl boronic acid. This reaction produces the intermediate TEMPO-boronic acid complex, which is then reacted with 3-thiophenecarboxaldehyde to form 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane. The final product is obtained through purification by column chromatography.
科学研究应用
4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane has been widely used in organic synthesis due to its ability to catalyze a variety of reactions, including Suzuki-Miyaura cross-coupling, Mizoroki-Heck coupling, and Sonogashira coupling. 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane has also been used in medicinal chemistry to develop new drugs and therapies for various diseases. Additionally, 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane has been explored for its potential applications in materials science, including the development of new polymers and organic electronic devices.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-thian-3-ylidenemethyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO2S/c1-11(2)12(3,4)15-13(14-11)8-10-6-5-7-16-9-10/h8H,5-7,9H2,1-4H3/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWDFTBNSYKACU-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B7451323.png)

![1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea](/img/structure/B7451343.png)









![5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B7451394.png)
